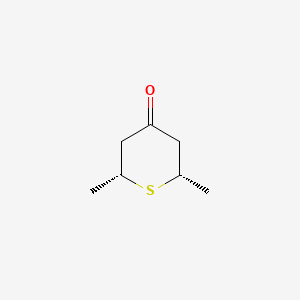

(2R,6S)-2,6-dimethylthian-4-one,cis

CAS No.:

Cat. No.: VC18250119

Molecular Formula: C7H12OS

Molecular Weight: 144.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12OS |

|---|---|

| Molecular Weight | 144.24 g/mol |

| IUPAC Name | (2S,6R)-2,6-dimethylthian-4-one |

| Standard InChI | InChI=1S/C7H12OS/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ |

| Standard InChI Key | UBRRNGQYQFJNIG-OLQVQODUSA-N |

| Isomeric SMILES | C[C@@H]1CC(=O)C[C@@H](S1)C |

| Canonical SMILES | CC1CC(=O)CC(S1)C |

Introduction

(2R,6S)-2,6-Dimethylthian-4-one, cis is a sulfur-containing heterocyclic compound with the molecular formula . It belongs to the thiane family, characterized by a six-membered ring containing one sulfur atom. The compound's stereochemistry is defined by its (2R,6S) configuration, indicating the relative spatial arrangement of its substituents. This compound has applications in organic synthesis and potential roles in drug development due to its unique structural properties.

Stereochemistry

The (2R,6S) configuration refers to the absolute configuration at positions 2 and 6 of the thiane ring. The "cis" designation indicates that the two methyl groups are on the same side of the ring plane.

Structural Features

The compound features:

-

A six-membered thiane ring.

-

A ketone functional group at position 4.

-

Two methyl substituents at positions 2 and 6.

Synthesis

The synthesis of (2R,6S)-2,6-dimethylthian-4-one can be achieved through stereoselective methods involving:

-

Cyclization Reactions: Starting from precursors like dithioacetals or sulfur-containing intermediates.

-

Chiral Catalysts: To ensure stereochemical control during the reaction.

-

Oxidation: Introduction of the ketone group at position 4 using oxidizing agents such as or PCC.

Spectroscopic Characterization

The compound can be identified and analyzed using various spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| NMR (1H and 13C) | Signals corresponding to methyl groups and ketone carbon. |

| IR Spectroscopy | Strong absorption at ~1700 cm (C=O stretch). |

| Mass Spectrometry | Molecular ion peak at m/z = 144. |

Organic Synthesis

-

Used as an intermediate in synthesizing sulfur-containing compounds.

-

Acts as a precursor for asymmetric synthesis due to its chiral centers.

Pharmaceutical Potential

Although specific biological activities are not well-documented for this compound, sulfur-containing heterocycles are known for their pharmacological properties, including antimicrobial and anti-inflammatory effects.

Molecular Docking Studies

Computational studies suggest that sulfur-containing compounds like (2R,6S)-2,6-dimethylthian-4-one may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume